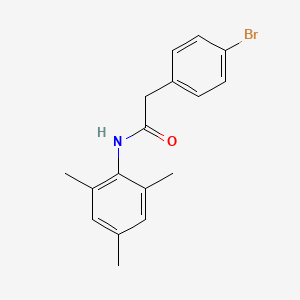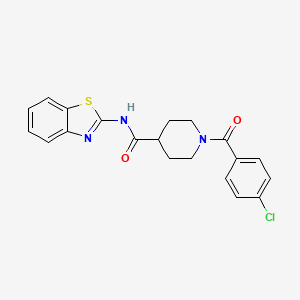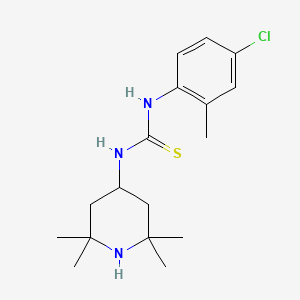![molecular formula C14H15NOS B5705507 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone is a chemical compound that belongs to the class of cathinones. Cathinones are a type of amphetamine that are commonly known as bath salts. This compound has gained popularity in recent years due to its psychoactive effects and has been used as a recreational drug. However, the focus of
Wirkmechanismus
The mechanism of action of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone involves its interaction with the dopamine and norepinephrine transporters. This compound binds to these transporters and inhibits their function, which leads to an increase in the levels of dopamine and norepinephrine in the brain. This increase in neurotransmitter levels results in the psychoactive effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone include increased heart rate, increased blood pressure, and increased body temperature. It also leads to feelings of euphoria, increased energy, and increased sociability. However, this compound also has negative effects such as anxiety, paranoia, and agitation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone in lab experiments include its potent inhibition of the dopamine and norepinephrine transporters. This makes it a useful tool for studying the role of these transporters in the brain. However, the limitations of using this compound include its psychoactive effects, which can make it difficult to control the behavior of test subjects.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone. One area of research could focus on the development of new drugs that target the dopamine and norepinephrine transporters. Another area of research could focus on the development of new treatments for addiction and other psychiatric disorders that involve these neurotransmitters. Additionally, further research could be conducted on the biochemical and physiological effects of this compound to better understand its mechanism of action.
Synthesemethoden
The synthesis of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone is a complex process that involves multiple steps. The synthesis process begins with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The next step involves the reaction of 2-thiophenyl chloride with 4-methylpropiophenone to form 3-[(4-methylphenyl)thio]-1-(2-thienyl)propan-1-one. The final step involves the reduction of 3-[(4-methylphenyl)thio]-1-(2-thienyl)propan-1-one with lithium aluminum hydride to form 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone.
Wissenschaftliche Forschungsanwendungen
3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone has been used in scientific research to study its mechanism of action and its biochemical and physiological effects. It has been found that this compound acts as a potent inhibitor of the dopamine transporter and the norepinephrine transporter. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which results in its psychoactive effects.
Eigenschaften
IUPAC Name |
3-(4-methylanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-11-4-6-12(7-5-11)15-9-8-13(16)14-3-2-10-17-14/h2-7,10,15H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAZTCVUXATESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4-Methylphenyl)amino]-1-(thiophen-2-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)

![methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5705465.png)

![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)
![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)
